molecular formula C20H14ClN3OS B2370195 1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea CAS No. 326874-58-2

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea

Cat. No. B2370195
CAS RN: 326874-58-2
M. Wt: 379.86
InChI Key: VFXCYJWCWLXJAC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea, also known as CPTH-Nap, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Conformational Adjustments in Urea Derivatives

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea and its derivatives exhibit intriguing conformational adjustments, particularly in the context of synthons. Research by Phukan & Baruah (2016) in "CrystEngComm" explored the adjustments over synthons of urea and thiourea-based assemblies, revealing unique conformational behaviors and assembly characteristics in various derivatives, including positional isomers and hydrated salts (Phukan & Baruah, 2016).

Antitumor Activities

Certain derivatives of 1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea have shown promise in antitumor activities. For instance, Ling et al. (2008) synthesized novel derivatives exhibiting promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).

Antioxidant Activity

Research into the antioxidant activities of derivatives of this compound has been conducted. Reddy et al. (2015) synthesized a series of derivatives with thiazole moieties and evaluated their in vitro antioxidant activity, finding potent activity in certain derivatives (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Corrosion Inhibition

In the field of material science, certain derivatives have been utilized as corrosion inhibitors. Saraswat & Yadav (2020) explored the use of derivatives as inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency (Saraswat & Yadav, 2020).

Structural Characterisation and Photoluminescence

The structural characterization and photoluminescence of urea derivatives were studied by Baruah & Brahma (2023), highlighting the intricate structural properties and luminescence characteristics of these compounds (Baruah & Brahma, 2023).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-6-3-7-17(11-16)22-19(25)24-20-23-18(12-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXCYJWCWLXJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea

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